5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride, commonly known as Tebanicline hydrochloride, is a chemical compound notable for its unique structural features, which include an azetidine moiety and a chloropyridine framework. This compound has garnered attention for its potential applications in pharmacology, particularly in relation to nicotinic acetylcholine receptors. The molecular formula for this compound is C₉H₁₁ClN₂O·2HCl, and it has a molecular weight of approximately 235.11 g/mol .
Tebanicline hydrochloride is classified as a heterocyclic compound due to the presence of both azetidine and pyridine rings. Its classification within the broader category of pyridine derivatives highlights its significance in medicinal chemistry, especially concerning its interactions with neurotransmitter systems . The compound is primarily used in research settings focused on neurological disorders and receptor biology.
The synthesis of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
These steps may vary based on specific laboratory protocols and available reagents, but they generally follow established organic synthesis techniques .
The molecular structure of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride can be described as follows:
The compound's unique combination of these structural elements contributes to its biological activity, particularly its interaction with nicotinic acetylcholine receptors .
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride exhibits notable reactivity due to the presence of its functional groups:
The mechanism of action for 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride primarily involves its role as a ligand for nicotinic acetylcholine receptors. Upon binding to these receptors, the compound influences neurotransmitter release and synaptic plasticity, which are critical processes in neuronal communication. This activity is particularly relevant in the context of treating neurological disorders such as Alzheimer's disease and schizophrenia .
The physical and chemical properties of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride include:
| Property | Value |
|---|---|
| Molecular Weight | 235.11 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in water |
These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications in scientific research .
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride has several applications within scientific research:
The synthesis of 5-[(azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride relies on sequential transformations to assemble its azetidine-pyridine hybrid core. A validated route begins with N-Boc-protected azetidin-2-ylmethanol, which undergoes nucleophilic substitution with 5-hydroxy-2-chloropyridine under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or Williamson ether synthesis (potassium carbonate/acetone reflux) to install the critical ether linkage [2] [6]. Subsequent Boc deprotection with HCl in dioxane yields the free azetidine base, 5-[(azetidin-2-yl)methoxy]-2-chloropyridine (CAS 1824469-82-0), isolated as an oily intermediate requiring immediate derivatization due to instability [2]. Final dihydrochloride salt formation is achieved via HCl-saturated ethanol precipitation, yielding the crystalline target compound (CAS 2913242-48-3) [1].
Table 1: Key Intermediates and Conditions in Hybrid Scaffold Synthesis
| Intermediate | CAS No. | Role | Reaction Conditions | Typical Yield |
|---|---|---|---|---|
| N-Boc-azetidin-2-ylmethanol | 1403766-76-6* | Azetidine precursor | N/A (commercial) | >95% purity |
| 5-[(N-Boc-azetidin-2-yl)methoxy]-2-chloropyridine | Not reported | Protected intermediate | K₂CO₃, acetone, reflux, 12h | 65-75% |
| 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine (base) | 1824469-82-0 | Free base | 4M HCl/dioxane, RT, 2h | 85-90% |
| Target Dihydrochloride Salt | 2913242-48-3 | Final product | HCl(g)/EtOH, 0°C, crystallization | 70-75% |
CAS corresponds to a structurally similar *N-Boc-azetidine building block [4].
Critical optimization focuses on ether bond formation: Microwave assistance (80°C, 30 min) improves coupling yields to >80% while reducing dihalopyridine byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity before salt formation [6].
Enantiopure (R)-isomers are essential for receptor-specific bioactivity. Two primary strategies enable chiral access:
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol/diethylamine) or enzymatic resolution (lipase B/vinyl acetate) further enriches ee to >99%. The (R)-configured azetidine methanol is then coupled to 5-hydroxy-2-chloropyridine as described in Section 1.1 [9].
Regioselective chlorination at the pyridine C2 position is achieved through two principal methodologies:
Table 2: Chlorination Methods for 5-Hydroxypyridine Derivatives
| Method | Conditions | Key Advantages | Limitations |
|---|---|---|---|
| Vapor-Phase Cl₂ | Cl₂, SiC, 300–350°C, gas flow reactor | High throughput, low solvent waste | Requires specialized equipment; lower regioselectivity |
| POCl₃ (Solution) | POCl₃ (3 equiv), reflux, 4–6h | High regioselectivity (>95%), simple setup | Acidic waste generation; over-chlorination risk |
| SO₂Cl₂ Activation | SO₂Cl₂ (1.2 equiv), DMF cat., 80°C, 2h | Mild conditions; good functional group tolerance | Lower yields (~70%); SO₂ byproduct |
Post-chlorination, hydroxyl group protection (e.g., SEM-Cl) may be employed prior to ether coupling if competing reactivity is observed [6].
Conversion of the free base (5-[(azetidin-2-yl)methoxy]-2-chloropyridine) to the dihydrochloride salt enhances stability, crystallinity, and aqueous solubility. Optimal salt formation involves:
Table 3: Solvent Systems for Dihydrochloride Crystallization
| Solvent System | Crystal Morphology | Purity (%) | Yield (%) | Critical Parameter |
|---|---|---|---|---|
| EtOH/MTBE (diffusion) | Fine needles | 99.5 | 85 | Slow ether addition (<1 mL/min) |
| IPA/H₂O (evaporation) | Prismatic crystals | 99.8 | 78 | 5–10% H₂O content; controlled evaporation |
| Acetone/HCl(g) | Amorphous powder | 98.2 | 92 | Rapid stirring; low temperature |
Hybrid solvent systems (e.g., ethanol/acetone/water) balance solubility and ionic strength to prevent oiling-out. Final products are lyophilized to remove residual solvents, achieving water content <0.5% (Karl Fischer) [4] [6].
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0